

# Spectroscopic Characterization of Quinolin-5-ol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Quinolin-5-ol

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **Quinolin-5-ol** (also known as 5-Hydroxyquinoline), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic properties of **Quinolin-5-ol**, offering insights into its molecular structure and functional groups. The guide includes detailed experimental protocols and tabulated spectral data for easy reference and comparison.

## Introduction to Quinolin-5-ol

**Quinolin-5-ol** is a monohydroxyquinoline derivative with the chemical formula  $C_9H_7NO$ .<sup>[1]</sup> It exists as a light yellow crystalline solid and is a key building block in the synthesis of various pharmaceutical agents and other functional materials.<sup>[1]</sup> Understanding its structural and electronic properties through spectroscopic methods is crucial for its application in drug design and development.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. The FTIR spectrum of **Quinolin-5-ol** reveals characteristic absorption bands corresponding to its specific functional groups.

## Experimental Protocol for FTIR Analysis

A standard method for obtaining the FTIR spectrum of a solid sample like **Quinolin-5-ol** is the Potassium Bromide (KBr) pellet technique.

### Materials and Equipment:

- **Quinolin-5-ol** sample
- Potassium Bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Hydraulic press with a pellet-forming die
- FTIR spectrometer (e.g., Bio-Rad FTS)[\[1\]](#)

### Procedure:

- Sample Preparation: Thoroughly dry the **Quinolin-5-ol** sample and KBr to remove any moisture, which can interfere with the spectrum.
- Grinding: Take approximately 1-2 mg of **Quinolin-5-ol** and 100-200 mg of KBr in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Apply pressure using a hydraulic press (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

## FTIR Spectral Data

The following table summarizes the characteristic FTIR absorption bands for **Quinolin-5-ol**.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3200-3550	O-H	Stretching (H-bonded)
3050-3100	C-H (aromatic)	Stretching
1593	C=C (aromatic)	Stretching
1485	C=N (in ring)	Stretching
1412	C-H (aromatic)	In-plane bending
1268	C-O	Stretching
1218	O-H	In-plane bending
763	C-H (aromatic)	Out-of-plane bending

Note: The exact peak positions may vary slightly depending on the experimental conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as <sup>1</sup>H and <sup>13</sup>C.

## Experimental Protocol for NMR Analysis

### Materials and Equipment:

- **Quinolin-5-ol** sample
- Deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>)
- NMR tubes (5 mm diameter)
- NMR spectrometer (e.g., Bruker, 400 MHz or higher)

### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Quinolin-5-ol** in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra. For <sup>1</sup>H NMR, standard parameters are typically used. For <sup>13</sup>C NMR, a proton-decoupled experiment is common to simplify the spectrum. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignments.
- Data Processing: The acquired free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **Quinolin-5-ol** shows distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.869	dd	$J(B,F)=4.2,$ $J(B,C)=1.8$
H-3	7.49	m	-
H-4	8.526	d	$J(C,F)=8.4$
H-6	7.46	d	$J(D,G)=7.5$
H-7	7.564	t	-
H-8	6.968	d	$J(G,E)=1.1$
OH	10.54	s	-

Note: The assignments and chemical shifts are based on available data and may vary depending on the solvent and experimental conditions.[2][3]

## <sup>13</sup>C NMR Spectral Data

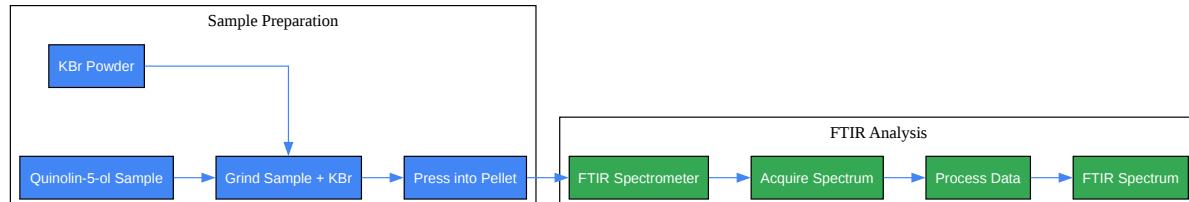
The <sup>13</sup>C NMR spectrum provides information about the carbon framework of **Quinolin-5-ol**.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	146.79
C-3	121.90
C-4	131.11
C-4a	129.31
C-5	157.33
C-6	110.42
C-7	129.26
C-8	120.50
C-8a	140.87

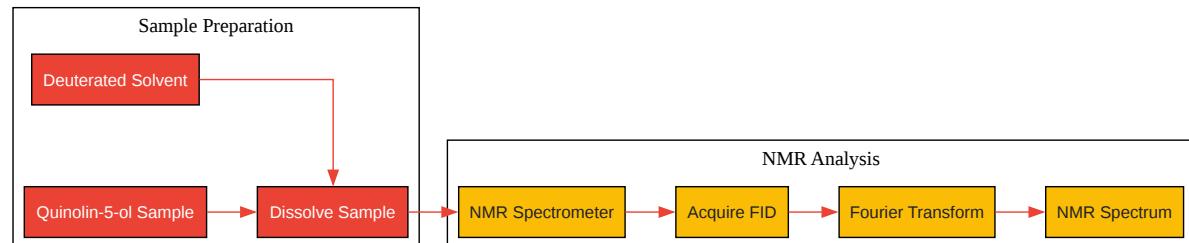
Note: The provided <sup>13</sup>C NMR data is based on a derivative of **Quinolin-5-ol** and serves as an illustrative example.[4] Precise values for **Quinolin-5-ol** may differ.

## Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **Quinolin-5-ol**.

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Caption: Experimental workflow for FTIR analysis of **Quinolin-5-ol**.

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## References

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